molecular formula C9H9N3OS2 B4828523 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B4828523
M. Wt: 239.3 g/mol
InChI Key: SCLIPEJSNGRVND-UHFFFAOYSA-N
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Description

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiophene and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects often involves the inhibition of specific enzymes or interaction with biological targets. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer activities . The thiadiazole ring can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring are also known for their diverse biological properties.

Uniqueness

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of both thiophene and thiadiazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .

Properties

IUPAC Name

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-2-6-3-4-7(15-6)8(13)11-9-12-10-5-14-9/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIPEJSNGRVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 3
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5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 4
5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 5
5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 6
5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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